Dibenzo[j,lmn]phenanthridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
24499-89-6 |
|---|---|
Molecular Formula |
C19H11N |
Molecular Weight |
253.3 g/mol |
IUPAC Name |
11-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12,14,16(20),17-decaene |
InChI |
InChI=1S/C19H11N/c1-2-6-15-13(4-1)10-14-11-20-17-7-3-5-12-8-9-16(15)18(14)19(12)17/h1-11H |
InChI Key |
DMCKXSDZCNNPIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=NC5=CC=CC(=C54)C=C3 |
Origin of Product |
United States |
Synthetic Methodologies for Dibenzo J,lmn Phenanthridine and Analogues
Classical Approaches to Phenanthridine (B189435) Core Construction
Traditional methods for synthesizing the phenanthridine skeleton, the central structural motif in dibenzo[j,lmn]phenanthridine, have been established for over a century. These approaches typically involve the formation of the central nitrogen-containing ring through intramolecular cyclization of biaryl precursors.
Pictet-Hubert Reaction and its Analogues
The Pictet-Hubert reaction, first reported in 1896, is a classical method for phenanthridine synthesis. drugfuture.com It involves the dehydrative cyclization of N-acyl-ortho-aminobiphenyls at high temperatures, often using zinc chloride as a dehydrating agent. drugfuture.comwikipedia.org While historically significant, this method is often hampered by low yields and the requirement for harsh reaction conditions. wikipedia.orgrsc.org Over the years, modifications have been introduced to improve the efficiency of this reaction. nih.govd-nb.info
The general transformation can be summarized as follows:
Starting Material: N-acyl-o-aminobiphenyl
Reagent: Zinc Chloride (or other dehydrating agents like P₄O₁₀, POCl₃, or PCl₅) drugfuture.comrsc.org
Condition: High temperature (250-300°C) drugfuture.com
Product: Phenanthridine derivative
Despite its limitations, the Pictet-Hubert reaction laid the groundwork for the development of more refined synthetic strategies. nih.govd-nb.info
Morgan-Walls Cyclodehydration and Related Transformations
The Morgan-Walls reaction is a significant improvement upon the Pictet-Hubert method. wikipedia.org This reaction also involves the cyclodehydration of an N-acyl-ortho-aminobiphenyl but utilizes phosphorus oxychloride (POCl₃) in a high-boiling solvent like nitrobenzene. drugfuture.comwikipedia.orgnih.gov This modification generally leads to higher yields compared to the original Pictet-Hubert conditions. wikipedia.org The reaction is considered a type of Bischler-Napieralski reaction. wikipedia.orgnih.gov
A study by Ray et al. in 2013 described a Suzuki-Miyaura coupling reaction between 2-bromobenzaldehydes and (2-aminophenyl)boronic acid to produce various phenanthridines with yields ranging from 73-90%. uio.no More recent advancements have focused on developing milder conditions for these cyclodehydration reactions. For example, the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) has been shown to promote the Morgan-Walls reaction under less harsh conditions. nih.govthieme-connect.com
| Reaction | Key Reagents | Typical Conditions | Advantages |
| Pictet-Hubert | Zinc Chloride | 250-300°C | Foundational classical method |
| Morgan-Walls | Phosphorus Oxychloride, Nitrobenzene | Boiling Nitrobenzene | Improved yields over Pictet-Hubert |
| Modern Variations | Tf₂O, Pd-catalysis | Milder temperatures | Higher yields, better functional group tolerance |
Radical-Mediated Cyclization Strategies
In recent years, radical chemistry has emerged as a powerful tool for the synthesis of complex heterocyclic compounds, including phenanthridines. researchgate.net These methods often proceed under milder conditions than their classical counterparts and can offer greater functional group tolerance. thieme-connect.de
Intramolecular Radical Cyclization Routes
Intramolecular radical cyclization provides a versatile approach to the phenanthridine core. beilstein-journals.org These reactions typically involve the generation of a radical on a biaryl precursor, which then cyclizes onto the adjacent aromatic ring. nih.govbeilstein-journals.org Various radical precursors can be employed, including those that form imidoyl, aryl, or iminyl radicals. nih.govbeilstein-journals.org
For instance, the photolysis of biphenyl-2-carbaldehyde O-acetyl oximes can generate an iminyl radical, which then undergoes intramolecular cyclization to afford phenanthridines. nih.govd-nb.info Another strategy involves the homolytic aromatic substitution by an aryl radical, which can be generated from sources like phenylboronic acid. nih.gov
Photoinduced Radical Cascade Cyclizations
Photoinduced radical cascade reactions have gained prominence as an efficient method for constructing complex molecular architectures. nih.gov In the context of phenanthridine synthesis, visible-light photocatalysis can initiate a sequence of radical reactions leading to the desired product. rsc.orgrsc.org These reactions often involve the generation of a radical species that adds to a precursor, triggering a cascade of cyclization events. rsc.orgacs.org
A notable example is the visible-light-induced radical cascade cyclization of 2-isocyanobiaryls. rsc.org This process can be initiated by various radical sources and proceeds through a series of addition and cyclization steps to furnish the phenanthridine skeleton. rsc.org These photocatalytic methods are attractive due to their mild reaction conditions and the use of visible light as a renewable energy source. beilstein-journals.orgrsc.org
Isonitrile Insertion and Imidoyl Radical Intermediates
The insertion of isonitriles into radical species to form imidoyl radicals is a key strategy in modern phenanthridine synthesis. researchgate.nettitech.ac.jpnih.gov The resulting imidoyl radical can then undergo intramolecular cyclization to construct the phenanthridine core. beilstein-journals.orgnih.govacs.org
Recent research has focused on the use of difluoromethylborates as a source of difluoromethyl radicals for isonitrile insertion, leading to the synthesis of 6-(difluoromethyl)phenanthridines. researchgate.nettitech.ac.jpnih.govnih.govacs.org These reactions are typically initiated by an oxidizing agent and proceed through the generation of a difluoromethyl radical, which adds to the isonitrile. titech.ac.jpnih.govacs.org The subsequent intramolecular cyclization of the resulting imidoyl radical intermediate furnishes the final product. researchgate.netnih.govnih.gov This method has proven valuable for introducing fluorinated substituents onto the phenanthridine scaffold. researchgate.nettitech.ac.jpacs.org
| Radical Strategy | Key Intermediate | Typical Conditions | Features |
| Intramolecular Cyclization | Imidyl, Aryl, or Iminyl Radical | Photolysis, Radical Initiators | Versatile for various precursors |
| Photoinduced Cascade | Various Radical Intermediates | Visible Light, Photocatalyst | Mild conditions, complex transformations |
| Isonitrile Insertion | Imidoyl Radical | Oxidizing Agents, Radical Precursors | Access to substituted phenanthridines |
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis provides powerful and versatile tools for the formation of carbon-carbon and carbon-nitrogen bonds, which are essential for constructing the intricate framework of this compound. Palladium-based catalysts, in particular, have been extensively developed for the synthesis of related phenanthridine scaffolds.
Palladium-Catalyzed Annulation and Cyclization Reactions
Palladium-catalyzed reactions are pivotal in synthesizing phenanthridines through sequential C-H bond functionalization and cyclization. A prominent strategy involves the use of a directing group, such as picolinamide (B142947) (PA), to control the regioselectivity of C-H activation. The synthesis typically begins with a readily available precursor like a benzylamine, which is protected with a picolinamide group. nih.gov The ortho-C-H bond of the benzylpicolinamide is first arylated with a suitable aryl iodide in the presence of a palladium catalyst, such as Pd(OAc)₂. nih.gov This step constructs the critical biaryl backbone.
Following the creation of the biaryl compound, a second palladium-catalyzed step, an intramolecular dehydrogenative C-H amination, is performed. nih.gov This cyclization, often mediated by an oxidant like phenyliodine diacetate (PhI(OAc)₂), forges the central nitrogen-containing ring, yielding a dihydrophenanthridine intermediate. nih.govresearchgate.net Subsequent oxidation can then lead to the fully aromatized phenanthridine product. nih.gov While this method has been demonstrated for various phenanthridine derivatives, its application to the specific this compound skeleton represents a logical extension of the strategy.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are instrumental in creating the polymeric derivatives of the pyrido[2,3,4,5-lmn]phenanthridine core, highlighting the utility of palladium catalysis in manipulating this complex heterocyclic system. beilstein-journals.org A one-pot strategy employing a Suzuki coupling between an ortho-bromoaldehyde and an ortho-aminoboronic acid has also been reported for general phenanthridine synthesis. researchgate.net
Mizoroki-Heck Type Cyclizations
The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, enabling the intramolecular cyclization of aryl halides onto tethered alkenes to build cyclic and heterocyclic systems. acs.org This reaction is particularly effective for generating quaternary stereocenters when the subsequent β-hydride elimination is controlled. acs.org
While the Mizoroki-Heck reaction has been successfully applied to the synthesis of phenanthridinone analogues and other complex heterocycles, its specific use for the direct construction of the this compound ring system is not extensively documented in current literature. researchgate.net Hypothetically, a substrate containing an appropriately positioned aryl halide and an alkene could undergo an intramolecular carbopalladation to form the fused ring system. The success of such a strategy would depend on the geometric constraints and the ability to control the regioselectivity of the final elimination step.
Ullmann-Type Coupling Reactions in Phenanthridine Synthesis
The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides, is a classic method for the synthesis of biaryl compounds. These biaryls are essential precursors for many phenanthridine syntheses. Modern variations of the Ullmann reaction can be mediated by other metals, including palladium, and are crucial for creating the foundational C-C bond that links the two aryl systems destined to become part of the final fused heterocycle. nih.gov
A Pd(OAc)₂-catalyzed sequential process involving an Ullmann coupling has been developed for the synthesis of fused imidazo[1,2-f]phenanthridine (B1589575) derivatives. nih.gov This demonstrates the utility of Ullmann-type reactions in building complex, fused phenanthridine systems. The strategy typically involves the coupling of two different aryl halide-containing precursors to build the core structure, which then undergoes further cyclization. This approach remains a viable, albeit classical, method for generating the necessary precursors for this compound.
Metal-Free and Green Chemistry Approaches to Phenanthridine Scaffolds
In response to the growing need for sustainable chemical processes, several metal-free and green chemistry approaches for the synthesis of phenanthridines have been developed. These methods often utilize photochemistry or readily available, non-toxic reagents to mediate the key bond-forming steps. rsc.orgnih.gov
A notable strategy involves the cyclization of 2-isocyanobiphenyls. nih.gov These reactions can be initiated by various radical precursors under metal-free conditions. For instance, visible-light-induced aerobic oxidative cyclization, using an organic dye like eosin (B541160) B, can generate functional radicals from hydrazines, which are then trapped by the isocyanide to form 6-substituted phenanthridines. rsc.org Another approach uses PhI(OAc)₂ to mediate the oxidative cyclization of 2-isocyanobiphenyls with a trifluoromethyl source like CF₃SiMe₃, affording 6-(trifluoromethyl)phenanthridines at room temperature. researchgate.net
Photochemically-mediated cyclization of biaryl oximes provides another metal-free route. rsc.org UV irradiation of a biaryl oxime can induce a homolytic cleavage of the N-O bond, generating an iminyl radical. This radical can then undergo an intramolecular cyclization to form the phenanthridine core, often with the expulsion of a leaving group, such as a methoxy (B1213986) group, from the aromatic ring. rsc.org These methods are advantageous as they often proceed under mild conditions and reduce metal waste. researchgate.net
Functionalization and Derivatization Strategies of this compound
The core of this compound can be functionalized to produce a variety of derivatives with tailored properties, particularly for applications in materials science as building blocks for conjugated polymers. nih.gov Synthetic strategies have been developed to introduce substituents at various positions on the pyrido[2,3,4,5-lmn]phenanthridine skeleton.
Key derivatives that have been synthesized include:
Dione (B5365651) Analogues : 4,9-Dialkylpyrido[2,3,4,5-lmn]phenanthridine-5,10-diones are synthesized as important monomers for copolymers. nih.gov
Alkoxy and Alkyl-one Analogues : The synthesis of 10-alkoxy-4-alkylpyrido[2,3,4,5-lmn]phenanthridin-5-one has been reported. nih.gov
Dialkoxy Analogues : Fully aromatic 5,10-dialkoxypyrido[2,3,4,5-lmn]phenanthridines have been prepared as building blocks for large band-gap polymers. nih.gov
Amide and Triazole Derivatives : The phenanthridine core can be further modified to include amide and 1,2,3-triazole functionalities, which have been explored for potential biological activity.
These functionalization reactions often involve multi-step synthetic sequences starting from simpler precursors, which are built up and then cyclized to form the final decorated this compound core. For example, the synthesis of thiophene-substituted derivatives involves bromination of the core followed by a Stille or Suzuki coupling.
Substituent Effects on Synthetic Pathways
The efficiency and outcome of synthetic routes toward complex phenanthridine systems are highly dependent on the electronic nature of the substituents on the starting materials. While specific data for this compound is sparse, detailed studies on the palladium-catalyzed synthesis of analogous dibenzo[c,h]chromenes and benzo[c]phenanthridines offer significant insight into these effects. nih.gov
In these systems, the cyclization reaction is sensitive to the electronic properties of both aryl rings involved in the annulation.
Key Findings on Substituent Effects:
Electron-Withdrawing Groups (EWGs) : The presence of an EWG (e.g., -CF₃, -Cl, -F, -NO₂) on one of the phenyl rings generally facilitates the reaction, leading to good to very good yields. nih.gov For example, a trifluoromethyl group can lead to a 78% yield. nih.gov
Electron-Donating Groups (EDGs) : An EDG (e.g., -Me, -OMe) on the same ring can have varied effects. A methoxy group at the para-position can completely inhibit the reaction, whereas at the meta-position, the reaction proceeds, albeit sluggishly and with lower yield (56% for a methyl group). nih.gov However, the presence of two methoxy groups at both meta and para positions can significantly reduce the reaction time and produce a good yield (66%). nih.gov
Substituents on the Second Ring : The electronic nature of the second phenyl ring also plays a crucial role. The introduction of two electron-donating methoxy groups can significantly shorten reaction times, while an electron-withdrawing nitro group can also lead to a high yield (73%). nih.gov
These findings underscore the delicate electronic balance required for efficient cyclization. The electrophilicity of the reaction center, influenced by the substituents, is a key determinant of the reaction's success. This data, presented in the table below from an analogous system, illustrates the profound impact of substituents on the synthesis of complex fused heterocycles. nih.gov
| Substituent (R) on Ring A | Substituent on Ring B | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| p-CF₃ | H | 3 | 78 | nih.gov |
| p-Cl | H | 4 | 70 | nih.gov |
| p-F | H | 4 | 68 | nih.gov |
| m-Me | H | 6 | 56 | nih.gov |
| p-OMe | H | 8 | No Reaction | nih.gov |
| H | m,p-di-OMe | 1.15 | 66 | nih.gov |
| H | p-NO₂ | 1.2 | 73 | nih.gov |
Regioselective Functionalization Techniques
The ability to introduce functional groups at specific positions on a complex aromatic scaffold is paramount for fine-tuning the physicochemical properties of molecules like this compound. While direct regioselective functionalization of the this compound core is not extensively documented, methodologies developed for related phenanthridine and large PAH systems provide insight into potential strategies.
Visible-light photocatalysis has emerged as a powerful tool for the regioselective synthesis of functionalized phenanthridines. rsc.org One strategy employs an Iridium (Ir) photocatalyst, specifically [Ir{dF(CF3)ppy}2(dtbbpy)]PF6, which acts as an energy donor to N-(2-arylbenzylidenamino)pyridinium salts. rsc.org This process facilitates a regioselective cyclization to yield functionalized phenanthridine products. rsc.org The choice of photocatalyst is crucial, as those with high reducing power were found to be ineffective, indicating the reaction proceeds via energy transfer rather than a single-electron redox event. rsc.org
Another advanced method involves the regioselective intramolecular C-N cross-coupling to produce phenanthridine-fused heterocyclic systems. rsc.orgresearchgate.net For instance, the synthesis of 14H-quinazolino[3,2-f]phenanthridin-14-one is achieved using 9-mesityl-10-methylacridinium (B1239669) perchlorate (B79767) as a visible-light photocatalyst. rsc.orgresearchgate.net This reaction proceeds via a radical pathway, selectively forming a linear fused product over the angular alternative. researchgate.net Such methodologies highlight the potential for building complex, functional architectures onto a phenanthridine core.
For large, all-carbon PAHs, direct regioselective halogenation offers a gateway to further functionalization. Researchers have developed a method for the regioselective bromination of dibenzo[hi,st]ovalene (DBOV), a large nanographene fragment. chemistryviews.org By treating a DBOV derivative with N-bromosuccinimide (NBS), bromine atoms are selectively introduced at the 3- and 11-positions. chemistryviews.org These brominated intermediates can then undergo standard coupling reactions, such as Suzuki or Sonogashira couplings, to install various aryl or ethynyl (B1212043) groups, demonstrating a path to systematically modify the periphery of a complex PAH core. chemistryviews.org
| Methodology | Substrate Type | Key Reagents/Catalyst | Outcome | Reference |
|---|---|---|---|---|
| Photocatalytic Cyclization | N-(2-arylbenzylidenamino)pyridinium salts | [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 | Regioselective synthesis of functionalized phenanthridines | rsc.org |
| Photocatalytic C-N Cross-Coupling | Quinazolinone-phenanthridine precursor | 9-Mesityl-10-methylacridinium perchlorate | Regioselective synthesis of 14H-quinazolino[3,2-f]phenanthridin-14-one | rsc.orgresearchgate.net |
| Regioselective Bromination | Dibenzo[hi,st]ovalene (DBOV) derivative | N-bromosuccinimide (NBS) | Selective bromination at the 3- and 11-positions for further functionalization | chemistryviews.org |
Synthesis of Extended Polycyclic Aromatic Hydrocarbon (PAH) Analogues
Extending the π-conjugated system of dibenzophenanthridine structures is a key strategy for creating novel materials with applications in organic electronics. nih.govnih.gov These extended PAHs can be considered segments of graphene and possess intriguing electronic and optical properties. nih.govnih.gov
A highly efficient and novel synthetic methodology for constructing extended PAHs is based on an oxidative tandem spirocyclization and 1,2-aryl migration process. nih.govnih.gov This method utilizes o-biphenylyl-substituted methylenefluorenes as starting materials. nih.govnih.gov In the presence of an oxidation system, such as CuCl/PhCO₃tBu or DDQ with trifluoroacetic acid, a selective single-electron oxidation at the electron-rich alkene moiety initiates the tandem process. nih.govnih.gov This has enabled the synthesis of a diverse array of structurally complex PAHs, including functionalized dibenzo[g,p]chrysenes, hexabenzo[a,c,fg,j,l,op]tetracene, and various tetrabenzo-fused systems, without requiring pre-functionalized aromatic rings. nih.govnih.gov
The Mallory reaction, an intramolecular photocyclization of stilbene (B7821643) derivatives, provides another effective route to extended and functionalized PAHs. mdpi.com This method has been successfully applied to the synthesis of fluorine-containing PAHs (F-PAHs). For example, a 1,4-distyrylbenzene-type precursor can undergo photocyclization to yield dibenzoanthracene and benzoperylene-type F-PAHs. mdpi.com The introduction of fluorine atoms or perfluorinated groups can significantly alter the electronic properties of the resulting PAH, often leading to n-type semiconductor behavior. mdpi.com
Palladium-catalyzed domino reactions have also been employed to synthesize related heterocyclic systems, such as 5,6-dihydrobenzo[c]phenanthridines. researchgate.net This process involves the intramolecular trans-amino palladation of an acetylenic substrate followed by a nucleophilic addition of the intermediate to a tethered group. researchgate.net This methodology was successfully utilized in a formal total synthesis of the natural product Arnottin I. researchgate.net
| Synthetic Method | Starting Material Type | Key Conditions/Reagents | Resulting Extended PAH Analogue | Reference |
|---|---|---|---|---|
| Oxidative Tandem Spirocyclization/1,2-Aryl Migration | o-Biphenylyl-substituted methylenefluorenes | CuCl/PhCO₃tBu or DDQ; Trifluoroacetic acid | Dibenzo[g,p]chrysenes, Hexabenzo[a,c,fg,j,l,op]tetracene | nih.govnih.gov |
| Mallory Reaction (Photocyclization) | 1,4-Distyrylbenzene derivatives | UV irradiation | Fluorine-containing dibenzoanthracene and benzoperylene-type PAHs | mdpi.com |
| Palladium-Catalyzed Domino Reaction | Acetylenic substrates with tethered cyano/aldehyde | Palladium(II) catalyst | 5,6-Dihydrobenzo[c]phenanthridines | researchgate.net |
Advanced Spectroscopic and Analytical Characterization of Dibenzo J,lmn Phenanthridine
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy offers profound insights into the electron transitions and photophysical pathways of these complex molecules.
Ultraviolet-Visible (UV-Vis) Absorption Properties
The UV-Vis absorption spectra of pyrido[2,3,4,5-lmn]phenanthridine-based copolymers, which incorporate the core structure of interest, reveal distinct absorption bands in the ultraviolet and visible regions. These absorptions are characteristic of π-π* transitions within the extended aromatic system. For instance, copolymers derived from 4,9-dialkylpyrido[2,3,4,5-lmn]phenanthridine-5,10-dione, 10-alkoxy-4-alkylpyrido[2,3,4,5-lmn]phenanthridin-5-one, and 5,10-dialkoxypyrido[2,3,4,5-lmn]phenanthridine exhibit broad absorption profiles, which is typical for polymeric systems. rsc.org The specific absorption maxima and optical band gaps are influenced by the nature of the substituents on the phenanthridine (B189435) core.
| Copolymer | Absorption Maximum (λmax, nm) | Optical Band Gap (eV) |
|---|---|---|
| Pa (from dione (B5365651) derivative) | - | 2.13 |
| Pb (from one derivative) | - | 2.19 |
| Pc (from dialkoxy derivative) | - | 2.21 |
Photoluminescence (PL) and Fluorescence Spectroscopy
Stokes Shift Analysis in Phenanthridine Systems
The Stokes shift, which is the difference between the absorption and emission maxima, provides information about the change in geometry between the ground and excited states of a molecule. In rigid polycyclic aromatic systems like the phenanthridine core, a small Stokes shift is generally expected. This is because the rigid structure limits the extent of geometric relaxation in the excited state. A detailed analysis of the Stokes shift in dibenzo[j,lmn]phenanthridine would offer valuable insights into its excited-state dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the molecular structure of complex aromatic compounds. For derivatives of pyrido[2,3,4,5-lmn]phenanthridine, ¹H NMR spectra show characteristic signals in the aromatic region, typically between 7.0 and 8.6 ppm, corresponding to the protons on the fused ring system. rsc.org The specific chemical shifts and coupling constants provide definitive evidence for the substitution pattern on the aromatic core.
For example, the ¹H NMR spectrum of a 4,9-di(2-butyloctane)-2,7-di(thiophen-5-yl)-pyrido[2,3,4,5-lmn]phenanthridine-5,10-dione derivative displays distinct singlets for the phenanthridine core protons, alongside signals for the thiophene (B33073) and alkyl chain protons. rsc.org
| Derivative | ¹H NMR Chemical Shifts (ppm, CDCl₃) |
|---|---|
| 4,9-Di(2-butyloctane)-2,7-di(thiophen-5-yl)-pyrido[2,3,4,5-lmn]phenanthridine-5,10-dione | 8.59 (s, 2H), 7.81 (s, 2H), 7.56 (d, 2H), 7.42 (d, 2H), 7.17 (m, 2H), 4.51 (s, 4H), 1.99 (m, 2H), 1.22-1.55 (m, 32H), 0.87-0.95 (m, 12H) |
| 5,10-Di(2-butyloctane)oxy-2,7-di(thiophen-5-yl)-pyrido[2,3,4,5-lmn]phenanthridine | 8.37 (s, 2H), 7.60 (s, 2H), 7.24 (d, 2H), 7.10 (d, 2H), 4.38 (s, 4H), 1.98 (m, 2H), 1.24-1.48 (m, 32H), 0.81-0.90 (m, 12H) |
High-Resolution Mass Spectrometry (HRMS) and Elemental Composition Analysis
High-resolution mass spectrometry is crucial for determining the precise molecular weight and confirming the elemental composition of newly synthesized compounds. For derivatives of pyrido[2,3,4,5-lmn]phenanthridine, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry has been successfully employed. rsc.org The experimentally measured mass-to-charge ratio (m/z) is compared with the calculated value for the expected molecular formula, providing a high degree of confidence in the compound's identity.
| Derivative | Calculated m/z | Found m/z |
|---|---|---|
| 10-(2-Butyloctane)oxy-4-(2-butyloctane)-2,7-di(2-bromo-thiophen-5-yl)-pyrido[2,3,4,5-lmn]phenanthridin-5-one | 892.23 | 893.2 |
| 5,10-Di(2-butyloctane)oxy-2,7-di(2-bromo-thiophen-5-yl)-pyrido[2,3,4,5-lmn]phenanthridine | 892.23 | 893.3 |
Electrochemical Characterization Techniques
Cyclic voltammetry (CV) is a powerful technique for investigating the electrochemical properties of molecules, including their oxidation and reduction potentials. This information is vital for assessing their potential use in electronic devices. The electrochemical behavior of copolymers based on pyrido[2,3,4,5-lmn]phenanthridine derivatives has been studied to determine their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org These energy levels are critical for charge injection and transport in organic electronic devices.
The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction peaks in the cyclic voltammogram. For the studied copolymers, the HOMO levels were determined from the onset of the first oxidation wave.
| Copolymer | HOMO Energy Level (eV) | LUMO Energy Level (eV) |
|---|---|---|
| Pa (from dione derivative) | -5.46 | -3.33 |
| Pb (from one derivative) | -5.41 | -3.22 |
| Pc (from dialkoxy derivative) | -5.32 | -3.11 |
Thermal Analysis (e.g., Thermogravimetric Analysis - TGA) for Stability Assessment
A typical TGA analysis would determine the onset temperature of decomposition for this compound, which is the temperature at which significant mass loss begins. Further analysis of the TGA curve could reveal the kinetics of decomposition and the nature of the degradation process.
However, a detailed search of scientific databases and literature did not yield any specific thermogravimetric analysis data for this compound. Therefore, no data tables on its thermal stability can be presented at this time.
X-ray Diffraction (XRD) for Solid-State Structure and Self-Assembly
The packing of molecules in the crystal lattice, as revealed by XRD, is crucial for understanding and predicting the material's properties, including its electronic and optical characteristics.
Despite the importance of this technique, specific X-ray diffraction studies and crystallographic data for this compound could not be located in the reviewed literature. As a result, no information on its solid-state structure or self-assembly behavior can be provided.
Advanced Chromatographic Techniques for Separation and Identification
Advanced chromatographic techniques are essential for the separation, purification, and identification of complex organic molecules from reaction mixtures or natural sources. nih.govnih.gov For a compound such as this compound, methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be invaluable.
HPLC, particularly when coupled with detectors like a diode-array detector (DAD) or a mass spectrometer (MS), allows for the effective separation and quantification of individual components in a mixture. core.ac.uknih.govresearchgate.net The retention time and the UV-Vis or mass spectrum would serve as key identifiers for this compound.
GC-MS is another powerful technique, especially for volatile and thermally stable compounds. shimadzu.comnih.gov It provides excellent separation and definitive identification through the fragmentation pattern of the molecule in the mass spectrometer.
A thorough literature search did not uncover any specific studies detailing the application of advanced chromatographic techniques for the separation and identification of this compound. Consequently, no data on retention times, chromatographic conditions, or mass spectrometric data can be compiled.
Theoretical and Computational Chemistry of Dibenzo J,lmn Phenanthridine
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Dibenzo[j,lmn]phenanthridine, these methods could provide invaluable insights into its stability, reactivity, and electronic behavior.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its various electronic properties. A typical DFT study on this compound would involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. The output of such a calculation would provide the optimized bond lengths, bond angles, and dihedral angles of the molecule. Furthermore, electronic properties such as the total energy, Mulliken atomic charges, and the molecular electrostatic potential (MEP) map could be determined, offering insights into the molecule's reactivity and intermolecular interaction sites.
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Band Gaps)
Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is a crucial parameter for assessing the molecule's kinetic stability and predicting its spectral properties. For this compound, FMO analysis would reveal the distribution of electron density in these key orbitals and provide a quantitative measure of its electronic excitability.
A hypothetical data table for FMO analysis is presented below to illustrate the expected output from such a study.
| Parameter | Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| Band Gap (LUMO-HOMO) | Data not available |
Dipole Moment, Electronegativity, Chemical Hardness, and Softness Calculations
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the chemical behavior of this compound. These include:
Electronegativity (χ): The ability of a molecule to attract electrons. It can be approximated as χ ≈ -(EHOMO + ELUMO)/2.
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It can be approximated as η ≈ (ELUMO - EHOMO)/2.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.
These parameters are instrumental in predicting the reactivity of the molecule in various chemical environments.
A hypothetical data table for these properties is shown below.
| Parameter | Value |
| Dipole Moment (Debye) | Data not available |
| Electronegativity (χ) (eV) | Data not available |
| Chemical Hardness (η) (eV) | Data not available |
| Chemical Softness (S) (eV-1) | Data not available |
Simulated Spectroscopic Properties via Computational Methods
Computational methods can simulate various types of spectra, providing a theoretical counterpart to experimental data. For this compound, time-dependent DFT (TD-DFT) could be used to predict its electronic absorption spectrum (UV-Vis), indicating the wavelengths at which the molecule absorbs light. Similarly, calculations of vibrational frequencies can simulate the infrared (IR) and Raman spectra, which are determined by the molecule's vibrational modes. These simulations are invaluable for interpreting experimental spectra and for the structural elucidation of the compound.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For a relatively rigid molecule like this compound, MD simulations could be used to explore its intermolecular interactions, for example, its stacking behavior with other aromatic systems or its interaction with solvent molecules. This would provide insights into its aggregation properties and its behavior in condensed phases.
Reaction Mechanism Prediction and Elucidation via Computational Pathways
Computational chemistry can be used to map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates to elucidate reaction mechanisms. For this compound, theoretical studies could investigate its reactivity in various chemical transformations, such as electrophilic substitution or oxidation reactions. By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be predicted.
Computational Studies on Self-Assembly and Aggregation Phenomena
Theoretical and computational chemistry provides powerful tools to investigate the non-covalent interactions that govern the self-assembly and aggregation of planar aromatic molecules like this compound. While specific computational studies on the aggregation of this compound are not extensively documented in publicly accessible literature, a wealth of research on analogous polycyclic aromatic hydrocarbons (PAHs) and planar aromatic heterocycles offers significant insight into the methodologies and expected phenomena. These studies are crucial for predicting how individual molecules organize into larger supramolecular structures.
Molecular dynamics (MD) simulations are a primary computational technique used to explore the dynamics of aggregation. acs.orgnih.gov By simulating the movement of multiple molecules in a solvent over time, MD can reveal the kinetic and thermodynamic aspects of self-assembly. These simulations can predict preferred molecular orientations, aggregation pathways, and the final morphology of aggregates. acs.orgCurrent time information in Karachi, PK. For planar systems like this compound, MD simulations are particularly useful for understanding the balance of forces that dictate the structure of aggregates, including π–π stacking interactions, steric hindrance from molecular shape, and the influence of the solvent. Current time information in Karachi, PK.researchgate.net
Quantum mechanical methods, such as Density Functional Theory (DFT) and Symmetry-Adapted Perturbation Theory (SAPT), provide a more detailed understanding of the fundamental intermolecular forces at play. q-chem.comvu.nl DFT is often employed to calculate the binding energies of dimers and small clusters, helping to identify the most stable geometric arrangements (e.g., parallel-displaced, T-shaped, or sandwich configurations). molpro.net
SAPT is an especially powerful tool as it decomposes the total interaction energy into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion. nih.govohio-state.educhemrxiv.org This decomposition is critical for understanding why molecules aggregate in a certain way. For large PAHs, it is consistently found that London dispersion forces are the dominant attractive contribution to the interaction energy, while exchange repulsion dictates the optimal intermolecular distances. nih.govmdpi.com Electrostatic interactions, arising from the quadrupole moments of the aromatic systems, are also significant and are highly dependent on the relative orientation of the molecules. nih.gov
In studies of analogous systems like coronene (B32277), SAPT calculations reveal that dispersion is the primary driving force for stacking, significantly outweighing electrostatic and induction contributions. nih.govnih.gov The balance between attractive dispersion forces and repulsive exchange forces determines the equilibrium interlayer distance in stacked dimers. ohio-state.edumdpi.com The analysis of these components provides a detailed picture of the subtle interplay of forces governing the self-assembly process. mdpi.com
For this compound, it can be inferred from these analogous studies that its aggregation would be primarily driven by strong π–π stacking interactions, with dispersion forces playing the leading role. The planar, extended aromatic system facilitates significant face-to-face overlap. The presence of the nitrogen heteroatom would introduce a dipole and modify the quadrupole moment compared to a pure hydrocarbon, likely leading to more specific electrostatic contributions to the interaction energy and potentially influencing the preferred orientation within an aggregate. Computational studies are essential to quantify these effects and predict the resulting supramolecular architectures.
The table below presents a representative SAPT energy decomposition for the coronene dimer, a large polycyclic aromatic hydrocarbon, which serves as a relevant model for the interactions expected in this compound aggregates. The data illustrates the dominance of dispersion forces in such π-stacked systems.
| Interaction Energy Component | Energy (kcal/mol) |
|---|---|
| Electrostatics | -12.72 |
| Exchange | 25.21 |
| Induction | -3.79 |
| Dispersion | -26.06 |
| Total Interaction Energy | -17.36 |
Data sourced from SAPT(DFT) calculations on the coronene dimer in a graphite-like configuration. nih.gov
Structure Property Relationships in Dibenzo J,lmn Phenanthridine Derivatives
Impact of Substituents on Electronic and Photophysical Properties
The introduction of electron-donating groups, such as alkoxy or amino moieties, generally leads to a destabilization (increase in energy) of the HOMO level with a less pronounced effect on the LUMO level. This results in a reduction of the HOMO-LUMO gap, which typically causes a bathochromic (red) shift in the absorption and emission spectra. Conversely, the incorporation of electron-withdrawing groups, such as cyano or nitro groups, tends to stabilize (decrease in energy) the LUMO level, also leading to a smaller energy gap and a red shift in the optical spectra.
For instance, in a study of related pyrido[2,3,4,5-lmn]phenanthridine derivatives, the introduction of alkoxy substituents was shown to influence the electronic properties of the resulting polymers. While specific HOMO and LUMO values for discrete dibenzo[j,lmn]phenanthridine molecules are not extensively documented in the provided search results, the general principles of substituent effects on polycyclic aromatic hydrocarbons are well-established and applicable.
The photophysical properties, including fluorescence quantum yield and lifetime, are also sensitive to the nature and position of substituents. Electron-donating groups can enhance fluorescence by increasing the electron density of the aromatic system, while heavy atoms or certain electron-withdrawing groups can promote intersystem crossing to the triplet state, potentially quenching fluorescence but being beneficial for applications such as photodynamic therapy or phosphorescent organic light-emitting diodes.
| Substituent Type | Effect on HOMO Level | Effect on LUMO Level | Effect on Band Gap | Expected Shift in Absorption/Emission |
|---|---|---|---|---|
| Electron-Donating (e.g., -OR, -NR₂) | Increase (Destabilize) | Minor Change | Decrease | Bathochromic (Red Shift) |
| Electron-Withdrawing (e.g., -CN, -NO₂) | Minor Change | Decrease (Stabilize) | Decrease | Bathochromic (Red Shift) |
| Halogens (e.g., -F, -Cl, -Br) | Effects can be complex, involving both inductive and resonance contributions. Generally, they are weakly deactivating. |
Influence of Alkylation Patterns on Molecular and Material Characteristics
The introduction of alkyl chains onto the this compound core is a crucial strategy for modifying its physical properties, such as solubility, and influencing its solid-state morphology and charge transport characteristics. The length, branching, and position of these alkyl groups can have a profound impact on the material's processability and performance in devices.
Solubility and Processability: The rigid, planar structure of the this compound core often leads to poor solubility in common organic solvents, which can hinder material purification and device fabrication. The attachment of sufficiently long or branched alkyl chains disrupts the intermolecular π-π stacking in the solid state, thereby increasing solubility and enabling solution-based processing techniques like spin-coating and printing.
Molecular Packing and Morphology: The nature of the alkyl chains significantly influences how the molecules arrange themselves in the solid state. Linear alkyl chains can promote more ordered, crystalline domains, which are often beneficial for charge transport. In contrast, branched alkyl chains, while enhancing solubility, may lead to more amorphous films. The interplay between solubility and solid-state packing is critical, as a certain degree of intermolecular interaction is necessary for efficient charge transport.
| Alkylation Pattern | Effect on Solubility | Typical Effect on Solid-State Packing | Potential Impact on Charge Mobility |
|---|---|---|---|
| Short, Linear Chains | Modest Improvement | Can favor ordered, crystalline domains | May be high if packing is favorable |
| Long, Linear Chains | Significant Improvement | May increase π-π stacking distance | Can either increase or decrease depending on the balance of factors |
| Branched Chains | High Improvement | Often leads to more amorphous films | Generally lower than well-ordered linear chain derivatives |
Correlations between Molecular Topology and Photovoltaic Performance
This compound derivatives, with their extended π-conjugated systems, are potential candidates for use as donor or acceptor materials in organic photovoltaic (OPV) devices. The performance of these devices is intimately linked to the molecular topology of the active layer components.
The energy levels of the HOMO and LUMO are critical for determining the open-circuit voltage (Voc) of an OPV device. The difference between the HOMO of the donor and the LUMO of the acceptor material dictates the maximum achievable Voc. As discussed previously, these energy levels can be tuned through the introduction of suitable substituents.
The optical band gap, which is related to the HOMO-LUMO gap, determines the range of the solar spectrum that the material can absorb. A smaller band gap allows for the absorption of a broader range of wavelengths, which can lead to a higher short-circuit current (Jsc). However, this often comes at the expense of a lower Voc. Therefore, a balance must be struck to optimize the power conversion efficiency (PCE).
In a study on copolymers incorporating pyrido[2,3,4,5-lmn]phenanthridine derivatives, different building blocks led to polymers with varying band gaps. For example, copolymers designated as Pa, Pb, and Pc exhibited relatively large band gaps of 2.13, 2.19, and 2.21 eV, respectively. rsc.org When these polymers were used as the donor material in bulk-heterojunction solar cells, the device based on Pa achieved a power conversion efficiency of 3.47% without any additives or thermal annealing. rsc.org A further improvement to 4.54% was achieved in an inverted device architecture. rsc.org
The morphology of the active layer, which is influenced by the molecular structure and processing conditions, plays a crucial role in determining the fill factor (FF) and Jsc. An ideal morphology consists of interpenetrating networks of the donor and acceptor materials with domain sizes on the order of the exciton (B1674681) diffusion length (typically 10-20 nm), allowing for efficient charge separation and transport to the respective electrodes.
| Copolymer | Band Gap (eV) | Device Architecture | Power Conversion Efficiency (PCE) (%) |
|---|---|---|---|
| Pa | 2.13 | Conventional | 3.47 |
| Pa | 2.13 | Inverted | 4.54 |
| Pb | 2.19 | - | - |
| Pc | 2.21 | - | - |
Computational Approaches to Structure-Property Prediction
Computational chemistry provides powerful tools for predicting the electronic and photophysical properties of this compound derivatives, thereby guiding synthetic efforts towards molecules with desired characteristics. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are among the most widely used methods for this purpose.
Predicting Electronic Properties: DFT calculations can accurately predict the ground-state electronic structure of molecules, including the energies and spatial distributions of the HOMO and LUMO. This information is invaluable for estimating the HOMO-LUMO gap, ionization potentials, and electron affinities, which are key parameters in determining the suitability of a material for a particular electronic application. The choice of the functional and basis set in DFT calculations is crucial for obtaining accurate results. For large conjugated systems, hybrid functionals such as B3LYP and long-range corrected functionals like ωB97XD are often employed. nih.gov
Predicting Photophysical Properties: TD-DFT is an extension of DFT that allows for the calculation of excited-state properties, such as the energies of electronic transitions and their corresponding oscillator strengths. This enables the prediction of absorption spectra, providing insights into the color and light-harvesting capabilities of the molecule. While TD-DFT can be a powerful predictive tool, the accuracy of the calculated excitation energies can be sensitive to the choice of functional.
Modeling Intermolecular Interactions: Computational methods can also be used to model the intermolecular interactions that govern molecular packing in the solid state. By calculating the energies of different molecular arrangements, it is possible to predict the most stable crystal structures. This information, combined with calculations of electronic couplings between adjacent molecules, can be used to estimate charge carrier mobilities.
The synergy between computational prediction and experimental synthesis and characterization is a powerful paradigm in materials science. By computationally screening a large number of virtual this compound derivatives, researchers can identify the most promising candidates for synthesis, thereby accelerating the discovery of new high-performance organic materials.
Applications of Dibenzo J,lmn Phenanthridine in Advanced Materials Science
Organic Electronics and Optoelectronic Devices
There is currently no available research data on the application of Dibenzo[j,lmn]phenanthridine in organic electronics and optoelectronic devices. The following subsections, therefore, represent areas where future research could be directed.
Application in Organic Solar Cells (OSCs)
No studies detailing the use or performance of this compound in organic solar cells have been found.
Role as Donor-Acceptor (D-A) Units in Conjugated Polymers
There is no information available on the synthesis or properties of donor-acceptor conjugated polymers incorporating this compound units.
Charge Transport Characteristics in Thin Films
The charge transport characteristics of this compound in thin-film form have not been reported in the scientific literature.
Discotic Liquid Crystalline Systems
The potential for this compound to form discotic liquid crystalline systems remains unexplored.
Mesophase Formation and Characterization
There are no reports on the mesophase formation or characterization of this compound derivatives.
Self-Assembly into Columnar Phases
The self-assembly of this compound into columnar phases has not been investigated.
Research on this compound in Nonlinear Optical Materials Appears Undocumented
Despite the growing interest in advanced materials for optical applications, a comprehensive review of scientific literature reveals a notable absence of research into the nonlinear optical (NLO) properties of this compound.
Searches for detailed research findings, data tables, and specific studies concerning the application of this compound as an NLO material have not yielded any specific results. The scientific community has explored various related heterocyclic and polycyclic aromatic compounds for their potential in NLO applications, which involve materials that alter the properties of light passing through them. These applications are crucial for technologies like optical switching, frequency conversion, and optical limiting.
However, this compound itself does not appear in the existing body of research focused on NLO phenomena. While structurally similar compounds, such as certain phenanthrene (B1679779) derivatives, have been investigated for their third-order nonlinear optical behaviors, this research does not extend to the specific this compound molecule.
Consequently, there is no available data to populate an analysis of its NLO properties, nor are there any research findings to detail its potential in this area of advanced materials science. The exploration of this compound for NLO applications remains a potential area for future scientific inquiry.
Future Directions and Interdisciplinary Research Opportunities for Dibenzo J,lmn Phenanthridine
Development of Novel Synthetic Methodologies
The efficient and scalable synthesis of dibenzo[j,lmn]phenanthridine is a crucial first step towards unlocking its full potential. While specific synthetic routes for this isomer are not yet established in the literature, a wealth of knowledge on the synthesis of related phenanthridine (B189435) cores can be leveraged. Future research should focus on adapting and optimizing these existing methods and exploring new, innovative strategies.
A promising avenue lies in the exploration of transition metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki, Stille, and Buchwald-Hartwig couplings have proven effective in the construction of complex aromatic systems and could be adapted for the final ring-closing step to form the this compound skeleton. Furthermore, C-H activation strategies offer a more atom-economical and environmentally benign approach to forging the necessary carbon-carbon and carbon-nitrogen bonds.
| Synthetic Strategy | Potential Advantages | Key Considerations |
| Transition Metal-Catalyzed Cross-Coupling | High efficiency, functional group tolerance | Catalyst selection, ligand design, reaction optimization |
| C-H Activation | Atom economy, reduced waste | Regioselectivity, catalyst stability |
| Photochemical Cyclization | Mild reaction conditions, unique reactivity | Wavelength selection, quantum yield, side reactions |
| Radical-Mediated Cyclization | Access to complex structures | Radical initiator, control of stereochemistry |
| One-Pot/Domino Reactions | Increased efficiency, reduced purification steps | Compatibility of reaction conditions |
Advanced Material Design and Performance Optimization
The inherent electronic properties of the this compound core make it a highly attractive building block for advanced organic materials. Its extended π-conjugated system suggests potential applications in organic electronics, particularly in the realm of organic solar cells (OSCs) and organic light-emitting diodes (OLEDs).
Research on the closely related pyrido[2,3,4,5-lmn]phenanthridine derivatives has demonstrated their utility as building blocks for copolymers in bulk-heterojunction solar cells. rsc.org These materials have shown promising power conversion efficiencies, indicating that the core structure is conducive to efficient charge transport and favorable energy level alignment. rsc.org Future work on this compound should involve the synthesis of a library of derivatives with varying electron-donating and electron-withdrawing substituents. This will allow for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in optimizing the performance of organic electronic devices.
The strategic placement of solubilizing alkyl chains will also be essential to ensure good processability and film morphology, which are key determinants of device performance. The exploration of this compound-based materials as host materials in OLEDs, or as the emissive component itself, represents another promising research direction. The rigid and planar nature of the molecule could lead to high charge carrier mobilities and efficient light emission.
Computational Design and High-Throughput Screening
Computational chemistry and high-throughput screening are indispensable tools for accelerating the discovery and optimization of new materials. In the context of this compound, these approaches can provide valuable insights into its fundamental properties and guide synthetic efforts towards the most promising candidates.
Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic structure, absorption and emission spectra, and charge transport properties of this compound and its derivatives. These theoretical studies can help to elucidate structure-property relationships and identify substituents that are likely to enhance desired characteristics, such as a narrow bandgap for OSCs or high photoluminescence quantum yield for OLEDs. A theoretical study on polychlorinated dibenzo-p-dioxins, for instance, successfully predicted their structure and electronic spectra, demonstrating the power of these computational methods. nih.gov
High-throughput screening of virtual libraries of this compound derivatives can be used to rapidly assess a large number of potential candidates. By combining computational predictions with machine learning algorithms, it is possible to identify lead compounds with optimized properties for specific applications, thereby streamlining the experimental workflow and reducing the time and resources required for material development.
| Computational Method | Predicted Properties | Impact on Material Design |
| Density Functional Theory (DFT) | Electronic structure, HOMO/LUMO levels, charge transport | Guidance for substituent selection to tune electronic properties |
| Time-Dependent DFT (TD-DFT) | Absorption and emission spectra, excited state properties | Prediction of optical properties for OLED and sensor applications |
| High-Throughput Screening | Rapid evaluation of large virtual libraries | Identification of lead compounds for targeted synthesis |
Exploration of Novel Physicochemical Phenomena
The unique electronic and structural features of this compound suggest that it may exhibit a range of interesting and potentially useful physicochemical phenomena. The presence of the nitrogen atom in the aromatic framework can impart specific photophysical and electrochemical properties.
For instance, phenanthridine derivatives are known to exhibit fluorescence, and this property can be modulated by the introduction of different functional groups. beilstein-journals.orgnih.gov This opens up the possibility of developing this compound-based fluorescent probes for the detection of specific analytes or for use in bioimaging applications. The extended π-system could also lead to interesting non-linear optical properties or two-photon absorption capabilities.
Furthermore, the planar structure of this compound could facilitate π-π stacking interactions, leading to the formation of self-assembled nanostructures with unique electronic and optical properties. The study of its aggregation behavior in solution and in the solid state could reveal opportunities for the development of novel sensors, switches, and other functional materials. The investigation of its electrochemical properties, including its redox behavior, will also be crucial for understanding its potential in applications such as organic batteries and electrochromic devices.
Q & A
Q. What are the recommended synthetic routes for Dibenzo[j,lmn]phenanthridine, and how do experimental conditions influence yield?
this compound can be synthesized via multi-step organic reactions, such as cyclization of polyaromatic precursors or carbon-ion rearrangements. For example, a four-step synthesis involving spiro-intermediates (e.g., spiro[fluorene-9,9'-(10'H)-benzanthracen]-10'-one) has been documented, emphasizing the role of temperature and catalyst selection in optimizing yields above 60% . Key factors include:
- Reagent purity : ≥98% starting materials to minimize side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Characterization : UV-Vis and NMR to confirm intermediate structures.
Q. How should researchers standardize this compound solutions for environmental or pharmacological assays?
Standard solutions (e.g., 10 mg/L in acetonitrile) are critical for reproducibility. Protocols recommend:
Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?
A combination of methods is required:
- UV-Vis : Identifies π→π* transitions (e.g., λmax ~350 nm for phenanthridine analogs) .
- NMR : <sup>1</sup>H and <sup>13</sup>C spectra resolve aromatic proton environments and substituent effects .
- MS : High-resolution ESI-MS confirms molecular ions (e.g., m/z 279.33 for dibenz[a,j]acridine) .
| Technique | Key Parameters | Application Example |
|---|---|---|
| UV-Vis | λmax, ε | Quantification in plasma |
| NMR | Chemical shifts, coupling constants | Structural elucidation |
Advanced Research Questions
Q. How can multivariate calibration methods (e.g., PLS, PCR) resolve overlapping spectral signals in this compound mixtures?
Partial Least Squares (PLS) and Principal Component Regression (PCR) are robust for multicomponent analysis. For phenanthridine analogs in human plasma:
- Data preprocessing : Mean-centering and Savitzky-Golay smoothing reduce noise .
- Model validation : Use Leave-One-Out Cross-Validation (LOOCV) with <5% Relative Error of Prediction (REP%) .
- Figures of merit : Net Analyte Signal (NAS) calculations determine sensitivity (e.g., 0.12 μg/mL LOD for phenanthridinone) .
| Method | PRESS Value | Optimal Factors | REP% |
|---|---|---|---|
| PLS | 1.24 | 4 | 3.8 |
| PCR | 1.31 | 5 | 4.1 |
| Table adapted from CEJC data on phenanthridine analogs . |
Q. What strategies address contradictions in reported bioactivity data (e.g., antitumor vs. carcinogenic effects)?
Discrepancies arise from assay conditions and cellular models. For example:
- Antitumor activity : Benzo[c]phenanthridine derivatives show IC50 values <10 μM in oral squamous cell carcinoma (OSCC) lines via apoptosis induction .
- Carcinogenicity : Dibenz[a,j]acridine is classified as IARC Group 2A due to DNA adduct formation in hepatic models . Mitigation steps:
- Dose-response curves : Validate efficacy vs. toxicity thresholds.
- Orthogonal assays : Combine MTT, comet, and Ames tests to assess genotoxicity .
Q. How do structural modifications (e.g., substitution at C-3) alter the photochemical properties of this compound in COF-based applications?
Introducing electron-donating groups (e.g., –NH2) at C-3 enhances charge separation in Covalent Organic Frameworks (COFs), improving H2O2 production under solar irradiation. Key findings:
- Quantum yield : Increases from 8.2% (parent) to 12.7% (C-3 substituted) .
- Mechanism : Stabilization of OOH* intermediates during oxygen reduction (ORR) . Experimental design:
- DFT modeling : Optimize substituent placement for redox potential alignment.
- Transient absorption spectroscopy : Track carrier dynamics (<1 ps resolution) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
